N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound featuring both isoxazole and oxadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Formation of Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide moiety, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-methylisoxazole and 3,5-dimethylisoxazole share the isoxazole ring but differ in their substituents and overall structure.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole have similar core structures but different functional groups.
Uniqueness
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, enhancing its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11(8-19-9-4-2-1-3-5-9)15-13-17-16-12(20-13)10-6-7-14-21-10/h1-7H,8H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASNRIVEXSAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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